molecular formula C22H21BrN2O3 B4036260 N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No.: B4036260
M. Wt: 441.3 g/mol
InChI Key: DXFAMYRPYYQBOG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21BrN2O3 and its molecular weight is 441.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.07356 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The study on the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the utility of bromophenyl compounds in constructing heterocyclic frameworks, a process that could be applied to synthesize derivatives of the compound (Wang et al., 2008).
  • Research on 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their metal complexes highlights the potential of bromophenyl benzamides in coordination chemistry, suggesting applications in catalysis or materials science (Binzet et al., 2009).

Medicinal Chemistry and Drug Design

  • The discovery of histone deacetylase (HDAC) inhibitors, such as MGCD0103, showcases the therapeutic potential of benzamide derivatives in cancer treatment. This underscores the relevance of exploring N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide for similar biological activities (Zhou et al., 2008).
  • Studies on the antipathogenic activity of thiourea derivatives, including those with bromophenyl substituents, reveal the potential for designing new antimicrobial agents. This suggests that the compound could be evaluated for antibacterial or antifungal properties (Limban et al., 2011).

Pharmacokinetics and Drug Metabolism

  • Research on the metabolism and disposition of SB-649868, an orexin receptor antagonist, provides insights into the pharmacokinetic properties of benzamide derivatives. Understanding the metabolic pathways and elimination of similar compounds can inform drug development strategies (Renzulli et al., 2011).

Conformational Studies and Molecular Design

  • Conformationally restricted analogues of remoxipride, including benzamide derivatives, have been synthesized to explore their affinity for the dopamine D-2 receptor. This highlights the importance of molecular design in enhancing biological activity, a principle that could be applied to the compound of interest (Norman et al., 1993).

Properties

IUPAC Name

N-(4-bromophenyl)-4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3/c1-13-2-11-18-19(12-13)22(28)25(21(18)27)17-9-3-14(4-10-17)20(26)24-16-7-5-15(23)6-8-16/h3-10,13,18-19H,2,11-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFAMYRPYYQBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
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N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 3
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N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 4
N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.